molecular formula C18H11Cl3FN3OS B15108997 5-chloro-N-(2,4-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(2,4-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B15108997
M. Wt: 442.7 g/mol
InChI Key: KZBFLSUWXHMQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-(2,4-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a pyrimidine derivative characterized by:

  • A 5-chloro substituent on the pyrimidine ring.
  • A 2-[(4-fluorobenzyl)sulfanyl] group at position 2, introducing a sulfur atom linked to a fluorinated benzyl moiety.
  • A carboxamide group at position 4, bonded to a 2,4-dichlorophenyl substituent.

Its design combines halogenated aromatic systems (enhancing lipophilicity and target binding) with a sulfanyl bridge (modulating electronic properties).

Properties

Molecular Formula

C18H11Cl3FN3OS

Molecular Weight

442.7 g/mol

IUPAC Name

5-chloro-N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H11Cl3FN3OS/c19-11-3-6-15(13(20)7-11)24-17(26)16-14(21)8-23-18(25-16)27-9-10-1-4-12(22)5-2-10/h1-8H,9H2,(H,24,26)

InChI Key

KZBFLSUWXHMQQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro and dichlorophenyl groups: These groups can be introduced via electrophilic substitution reactions.

    Attachment of the fluorobenzylsulfanyl group: This step may involve nucleophilic substitution reactions using suitable reagents.

    Formation of the carboxamide group: This can be achieved through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may:

    Bind to specific receptors or enzymes: Modulating their activity.

    Interfere with cellular pathways: Affecting processes such as cell division or apoptosis.

    Alter gene expression: Leading to changes in protein synthesis.

Comparison with Similar Compounds

Variations in the N-Substituent (Carboxamide Group)

Compound Name N-Substituent Key Features Reference
Target Compound 2,4-Dichlorophenyl High lipophilicity; strong hydrophobic interactions -
5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]-... () 2-(4-Sulfamoylphenyl)ethyl Sulfamoyl group enhances solubility; reduced halogenation may lower potency
5-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-... () 4-[(2,6-Dimethylpyrimidinyl)sulfamoyl]phenyl Bulky substituent may hinder membrane permeability; potential metabolic stability
5-Chloro-N-(4-(difluoromethoxy)phenyl)-... () 4-(Difluoromethoxy)phenyl Difluoromethoxy improves metabolic stability; reduced halogenation

Key Observations :

  • The 2,4-dichlorophenyl group in the target compound maximizes lipophilicity, favoring interactions with hydrophobic binding pockets. Analogs with polar substituents (e.g., sulfamoyl in ) may exhibit improved solubility but reduced target affinity.
  • Bulky groups (e.g., dimethylpyrimidinyl in ) could impede bioavailability, while fluorinated substituents (e.g., difluoromethoxy in ) balance metabolic stability and electronic effects.

Variations in the Position 2 Substituent (Sulfanyl Group)

Compound Name Position 2 Substituent Key Features Reference
Target Compound 4-Fluorobenzylsulfanyl Enhanced steric bulk and π-π interactions with fluorinated aryl systems -
5-Chloro-2-(ethylsulfanyl)-N-(2-methoxyphenyl)-... () Ethylsulfanyl Smaller substituent reduces steric hindrance; lower lipophilicity
N-(2,4-Dichlorophenyl)-2-ethylsulfonyl-... () Ethylsulfonyl Sulfonyl group increases electron-withdrawing effects; alters redox stability
5-Chloro-2-(allylsulfanyl)-N-... () Allylsulfanyl Unsaturated chain introduces reactivity; potential for covalent binding

Key Observations :

  • The 4-fluorobenzylsulfanyl group in the target compound provides a balance of steric bulk and electronic modulation. Ethylsulfanyl analogs () likely exhibit faster metabolism due to reduced size.
  • Sulfonyl derivatives () may exhibit altered binding kinetics due to increased polarity and electron withdrawal.

Halogenation Patterns and Bioactivity

  • Dichlorophenyl vs. Difluoromethoxyphenyl () : Dichlorophenyl groups are associated with pesticidal activity (e.g., propiconazole ), while difluoromethoxy groups are common in pharmaceuticals for improved stability.
  • Fluorobenzyl vs. Chlorobenzyl (B3-031866) : Fluorine’s electronegativity may enhance hydrogen bonding compared to chlorine, influencing target selectivity .

Biological Activity

5-chloro-N-(2,4-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic compound classified as a pyrimidine derivative, notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₁Cl₃FN₃OS
  • Molecular Weight : Approximately 442.7 g/mol
  • Structural Features : The compound features multiple halogen substituents (chlorine and fluorine) and a sulfanyl group, which may enhance its biological activity compared to similar compounds.

Biological Activities

Research indicates that 5-chloro-N-(2,4-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide exhibits several potential biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, suggesting applications in treating various diseases such as cancer and inflammatory conditions. Its structural features allow it to interact with specific molecular targets, modulating their activity.
  • Anticancer Properties : Similar compounds have demonstrated anticancer activities, indicating that this compound may also exhibit similar effects. The unique combination of functional groups may contribute to its ability to inhibit tumor growth.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against pathogenic bacteria .

The exact mechanisms of action for 5-chloro-N-(2,4-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide are still under investigation. However, it is believed that the compound interacts with specific enzymes and receptors, potentially leading to:

  • Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR) : These interactions are crucial for bacterial survival and proliferation. In vitro studies have shown that related compounds can inhibit these enzymes with IC50 values ranging from 0.52 to 31.64 μM .
  • Synergistic Effects with Other Antimicrobials : Research has indicated that this compound may exhibit synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains of bacteria .

Table 1: Comparison of Similar Compounds

Compound NameBiological Activity
5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamideAnticancer properties
N-benzyl-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidineEnzyme inhibition
5-bromo-N-(2,6-dichlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]pyrimidineAntimicrobial activity

This table illustrates how the structural diversity among pyrimidine derivatives can lead to distinct pharmacological profiles and applications in medicinal chemistry.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of related derivatives, compounds demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli, with MIC values between 0.22 and 0.25 μg/mL for the most active derivatives. These results suggest that structural modifications can significantly enhance biological activity .

Q & A

Q. Q1. What synthetic routes are commonly employed to prepare 5-chloro-N-(2,4-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide?

Methodological Answer: The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:

Pyrimidine ring formation via cyclization of thiourea derivatives with β-ketoesters.

Sulfanyl group introduction at the C2 position using nucleophilic substitution with 4-fluorobenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF) .

Carboxamide coupling at C4 via activation of the carboxylic acid intermediate (e.g., using EDCI/HOBt) with 2,4-dichloroaniline .

Chlorination at C5 using POCl₃ or PCl₅ in refluxing toluene .
Critical Note: Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

Q. Q2. How can researchers confirm the structural integrity of the compound post-synthesis?

Methodological Answer: Use a combination of:

NMR spectroscopy :

  • ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons for dichlorophenyl/fluorobenzyl groups).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrimidine region .

High-resolution mass spectrometry (HRMS) to confirm molecular weight within 3 ppm error .

X-ray crystallography (if single crystals are obtainable) to resolve bond angles and torsion strain, especially around the sulfanyl linkage .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

Systematic substitution :

  • Replace the 4-fluorobenzyl group with bulkier aryl thioethers (e.g., 3,5-difluorobenzyl) to assess steric effects on target binding .
  • Modify the 2,4-dichlorophenyl moiety with electron-withdrawing groups (e.g., nitro) to enhance π-stacking interactions .

In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains) and prioritize derivatives with improved binding affinity .

Parallel synthesis : Employ a 96-well plate format for rapid screening of analogs under controlled conditions (e.g., varying temperatures, catalysts) .

Q. Q4. What strategies resolve contradictory biological activity data across assay platforms?

Methodological Answer:

Dose-response validation : Replicate assays in triplicate using orthogonal methods (e.g., fluorescence-based vs. luminescence readouts) to rule out false positives .

Metabolic stability testing : Incubate the compound with liver microsomes to identify rapid degradation pathways that may skew in vitro results .

Structural analogs : Compare activity of derivatives lacking the sulfanyl group to isolate the pharmacophoric contribution of specific substituents .

Q. Q5. How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

ADMET prediction : Use SwissADME to estimate solubility (LogP), permeability (Caco-2 assay), and cytochrome P450 inhibition .

Molecular dynamics (MD) simulations : Simulate interactions with serum albumin (PDB ID: 1AO6) to predict plasma protein binding .

Quantum mechanics (QM) : Calculate partial charges for the sulfanyl group to model hydrogen-bonding potential in aqueous environments .

Experimental Design & Data Analysis

Q. Q6. What crystallographic techniques are essential for characterizing polymorphic forms of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) :

  • Collect data at 100 K to minimize thermal motion artifacts.
  • Refine structures using SHELXL, focusing on anisotropic displacement parameters for heavy atoms (Cl, S) .

Powder XRD (PXRD) : Compare experimental patterns with simulated data from SC-XRD to detect polymorphic impurities .

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O, π–π stacking) driving crystal packing .

Q. Q7. How can researchers address poor aqueous solubility during formulation studies?

Methodological Answer:

Salt formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiling .

Nanoformulation : Prepare liposomal or PEGylated nanoparticles via solvent evaporation, characterizing particle size via DLS .

Co-crystallization : Co-crystallize with cyclodextrins (e.g., β-CD) to enhance dissolution rates .

Q. Q8. What in vitro/in vivo models are appropriate for evaluating therapeutic potential?

Methodological Answer:

In vitro :

  • Kinase inhibition : Screen against recombinant EGFR or VEGFR2 using ADP-Glo™ assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with IC₅₀ determination .

In vivo :

  • Xenograft models : Administer orally (10–50 mg/kg) to nude mice bearing HT-29 tumors, monitoring tumor volume via caliper .
  • PK/PD studies : Collect plasma samples at 0.5, 2, 6, and 24 h post-dose for LC-MS/MS analysis .

Data Contradiction & Reproducibility

Q. Q9. How should researchers troubleshoot inconsistent SAR data across labs?

Methodological Answer:

Reagent traceability : Verify purity of starting materials (e.g., 4-fluorobenzyl thiol ≥98% by GC) and solvents (anhydrous DMF) .

Reaction monitoring : Use in situ FTIR to detect intermediate formation (e.g., carboxamide activation) .

Collaborative validation : Share standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) and replicate studies in a third-party lab .

Q. Q10. What analytical methods ensure batch-to-batch consistency in large-scale synthesis?

Methodological Answer:

HPLC-DAD : Use a C18 column (5 µm, 250 mm) with gradient elution (MeCN/H₂O + 0.1% TFA) to quantify impurities ≤0.15% .

DSC/TGA : Monitor thermal behavior (melting point ±2°C, decomposition onset) to detect polymorphic shifts .

Elemental analysis : Confirm C, H, N, S, Cl content within ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.